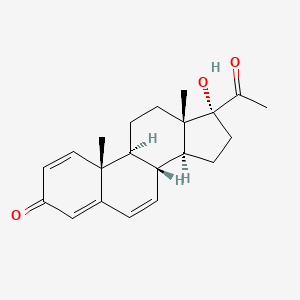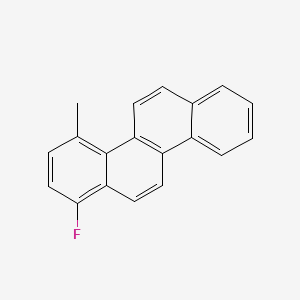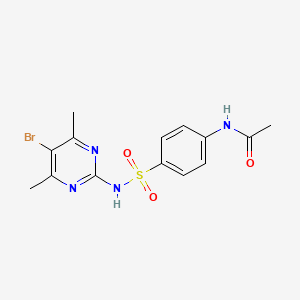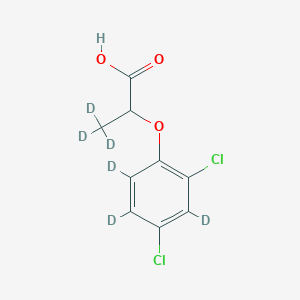![molecular formula C15H11F3N4O2S B15290151 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine CAS No. 51123-89-8](/img/structure/B15290151.png)
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine is a chemical compound known for its unique structure and properties. It belongs to the class of quinazolinediamines, which are characterized by a quinazoline ring system substituted with various functional groups. The presence of the trifluoromethyl group and the sulfonyl group in its structure imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a tool to investigate the effects of specific functional groups on biological activity.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the target pathway.
類似化合物との比較
Similar Compounds
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-pyrimidinediamine
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-pyridinediamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group contributes to its reactivity and binding affinity.
特性
CAS番号 |
51123-89-8 |
|---|---|
分子式 |
C15H11F3N4O2S |
分子量 |
368.3 g/mol |
IUPAC名 |
6-[3-(trifluoromethyl)phenyl]sulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)8-2-1-3-9(6-8)25(23,24)10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22) |
InChIキー |
LMXPIDHKKSVTCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

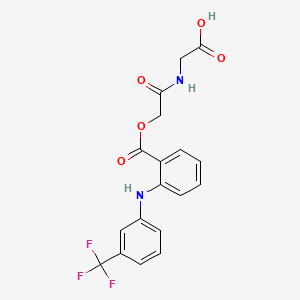

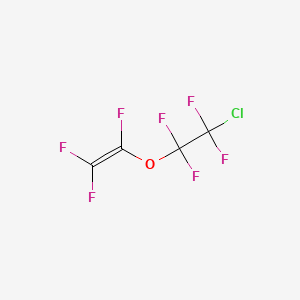
![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
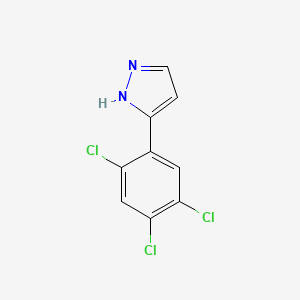
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
